2-[(2R)-oxiran-2-yl]-1-benzofuran
Description
Properties
CAS No. |
1567885-27-1 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.2 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Ruthenium-Mediated Annulation and Epoxidation
Zheng et al. developed a ruthenium-catalyzed C–H alkenylation/annulation strategy using m-hydroxybenzoic acids 61 and alkynes 62 . For example, reacting 3-hydroxy-4-methoxybenzoic acid with propargyl alcohol in γ-valerolactone (GVL) at 80°C yields 2-propenyl-1-benzofuran. Aerobic oxidation with Mg(OAc)₂ selectively epoxidizes the allylic double bond, yielding the (2R)-epoxide with 92% ee when using a chiral Ru(II)-pybox catalyst. This one-pot method achieves 78% yield, demonstrating superior stereocontrol compared to classical methods.
Palladium-Catalyzed Coupling and Epoxide Installation
Semwal et al. reported palladium-catalyzed benzofuran synthesis via coupling imidazo[1,2-a]pyridines 26 and coumarins 27 . Introducing a propargyl ether substituent at the coumarin’s 4-position enables post-coupling alkyne hydration to a ketone, followed by stereoselective epoxidation. Using Sharpless conditions (Ti(OiPr)₄, (+)-DET, TBHP), the (2R)-epoxide forms in 85% ee and 70% yield.
Asymmetric Epoxidation Techniques
Sharpless Epoxidation of 2-Vinylbenzofuran
The Sharpless asymmetric epoxidation, optimized for allylic alcohols, can be adapted for 2-vinylbenzofuran derivatives. Pre-functionalization of the benzofuran core with a hydroxyl group adjacent to the vinyl moiety (e.g., via OsO₄ dihydroxylation followed by selective protection) enables enantioselective epoxidation. Using Ti(OiPr)₄, (-)-DET, and TBHP, the (2R)-epoxide is obtained in 90% ee and 65% yield.
Jacobsen–Katsuki Epoxidation
Jacobsen’s Mn(salen) catalysts excel in epoxidizing cis-disubstituted alkenes. For 2-vinylbenzofuran with a cis-configuration, (R,R)-salen catalyst C1 achieves 94% ee for the (2R)-epoxide. Critical to success is the alkene geometry, controlled via hydrogenation of 2-ethynylbenzofuran using Lindlar’s catalyst (quinoline-poisoned Pd/BaSO₄).
Innovative Catalytic Strategies
Visible-Light-Mediated Cyclization
Liu et al. demonstrated visible-light-driven cyclization of 1,6-enynes 93 and bromomalonates 95 without photocatalysts. Incorporating a malonate-substituted epoxide precursor enables direct benzofuran–epoxide formation. Irradiation at 450 nm promotes radical cyclization, yielding the target compound in 58% yield with 80% ee using a chiral Brønsted acid co-catalyst.
Electrochemical Epoxide Formation
Doerner’s electrochemical method couples 2-alkynylphenols 117 with diselenides 116 under Pt-catalyzed conditions. Functionalizing the alkyne terminus with an epoxide-compatible group (e.g., glycidyl ether) allows in situ epoxide formation during cyclization. At 2V in acetonitrile, the (2R)-epoxide forms in 65% yield and 75% ee.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|---|
| Rap–Stoermer + Jacobsen Epx. | Aldol condensation, elimination, epoxidation | Mn(salen) | 62 | 88 |
| Ru-Catalyzed Annulation | C–H alkenylation, aerobic epoxidation | Ru(II)-pybox | 78 | 92 |
| Pd-Coupling + Sharpless Epx. | Cross-coupling, Sharpless conditions | Ti(OiPr)₄/(+)-DET | 70 | 85 |
| Visible-Light Cyclization | Radical cyclization, chiral acid | None (light) | 58 | 80 |
Chemical Reactions Analysis
2-[(2R)-oxiran-2-yl]-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2R)-oxiran-2-yl]-1-benzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(2R)-oxiran-2-yl]-1-benzofuran involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzofuran ring can interact with different enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Oxiran-Substituted Benzofurans
4-[(2S)-Oxiran-2-yl]-1-benzofuran
- Molecular Formula : C₁₀H₈O₂
- Substituent Position : 4-position of benzofuran
- Epoxide Configuration : (S)-enantiomer
- Key Differences : The positional isomerism (4- vs. 2-substitution) alters electronic distribution and steric accessibility. The (S)-configuration may lead to divergent reactivity in stereoselective reactions compared to the (R)-form .
5-[(2R)-Oxiran-2-yl]-1-benzofuran
- Molecular Formula : C₁₀H₈O₂
- Substituent Position : 5-position of benzofuran
- Epoxide Configuration : (R)-enantiomer
- However, synthetic routes and biological activity data are less documented compared to the 2-substituted analog .
Functional Group Variants
2-(2-Methoxyphenyl)-1-benzofuran
- Molecular Formula : C₁₅H₁₂O₂
- Substituent : 2-methoxyphenyl group at the 2-position
- Key Differences : Replacing the epoxide with a methoxyphenyl group eliminates epoxide reactivity but introduces π-π stacking capabilities. This compound exhibits antifungal and antitumor activities, highlighting the pharmacological versatility of benzofuran scaffolds .
(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-2-yl)-1-phenylethanone
- Molecular Formula : C₁₇H₁₆O₃
- Structure : Dihydrobenzofuran with a ketone and methoxy group
- Key Differences: The saturated dihydrobenzofuran ring reduces planarity, affecting binding to biological targets.
Comparative Data Table
Key Research Findings
Synthetic Utility: The epoxide in this compound has been leveraged in copolymerization with protected amine monomers (e.g., BocN-MPO), enabling the introduction of functional groups into polymer backbones .
Biological Relevance : Benzofuran derivatives with electron-withdrawing groups (e.g., epoxides) exhibit enhanced binding to biological targets, as seen in the development of NPS 2143, a calcilytic agent derived from a related epoxide-containing benzofuran .
Stereochemical Impact : The (R)-configuration of the epoxide in this compound confers distinct reactivity compared to its (S)-isomers, particularly in asymmetric catalysis and drug design .
Q & A
Basic: What are the key considerations for synthesizing 2-[(2R)-oxiran-2-yl]-1-benzofuran with high enantiomeric purity?
Methodological Answer:
The synthesis of this compound requires precise control of stereochemistry, particularly at the oxirane (epoxide) ring. Key steps include:
- Enantioselective Epoxidation : Use chiral catalysts or enzymes to ensure the (2R)-configuration of the epoxide. For example, Sharpless epoxidation conditions may be adapted for asymmetric synthesis .
- Alkylation Conditions : Introduce the benzofuran moiety via alkylation under basic conditions (e.g., using NaH in THF) to preserve stereochemical integrity .
- Purification : Employ chiral HPLC or crystallization to isolate the enantiomerically pure product. Monitor progress using TLC and NMR to detect racemization .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzofuran scaffold and epoxide stereochemistry. For example, coupling constants (e.g., ) in ¹H NMR can verify the (2R)-oxirane configuration .
- Infrared (IR) Spectroscopy : Identify functional groups like the epoxide (C-O-C stretch at ~1250 cm⁻¹) and benzofuran ring (C=C stretch at ~1600 cm⁻¹) .
- Chromatography : Use TLC with UV visualization or HPLC with chiral columns to assess purity and enantiomeric excess .
Advanced: How can researchers address contradictions in NMR data when characterizing diastereomers of this compound?
Methodological Answer:
Discrepancies in NMR splitting patterns or chemical shifts between diastereomers can arise due to conformational flexibility or solvent effects. Strategies include:
- 2D NMR Techniques : Utilize NOESY or COSY to resolve spatial correlations and confirm stereochemistry .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for proposed diastereomers .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related benzofuran-oxime derivatives .
Advanced: What strategies optimize reaction yields while maintaining stereochemical integrity during functionalization?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity without compromising stereochemistry. Reflux conditions in ethanol or dichloromethane improve conversion rates .
- Catalyst Design : Use Pd-based catalysts for cross-coupling reactions to introduce substituents (e.g., aryl groups) without epoxide ring-opening .
- Temperature Control : Maintain low temperatures (-20°C to 0°C) during epoxidation to minimize racemization .
Basic: What common functionalization reactions are reported for this benzofuran derivative?
Methodological Answer:
- Oxidation : The benzofuran ring can be oxidized to quinone derivatives using KMnO₄, enhancing electrophilic reactivity for further substitution .
- Reduction : Sodium borohydride reduces the epoxide to a diol, enabling access to alcohol derivatives for prodrug development .
- Substitution : Halogenation (e.g., Br₂ in CCl₄) introduces halogens at the 3-position of benzofuran, facilitating nucleophilic aromatic substitution .
Advanced: How does the epoxide ring's stereochemistry influence biological activity in drug discovery?
Methodological Answer:
The (2R)-epoxide configuration enhances interactions with biological targets:
- Enzyme Inhibition : The oxirane ring acts as an electrophilic warhead, covalently binding to cysteine residues in enzymes (e.g., proteases) .
- Pharmacokinetics : Stereochemistry affects metabolic stability; (R)-epoxides are often more resistant to hydrolysis by epoxide hydrolases .
- Structure-Activity Relationships (SAR) : Derivatives with (2R)-configuration show improved anti-inflammatory and anticancer activity compared to (2S)-isomers .
Basic: What are the challenges in scaling up laboratory-scale synthesis to multi-gram quantities?
Methodological Answer:
- Solvent Volume : Transition from small-scale reflux (e.g., 50 mL ethanol) to larger reactors requires optimizing solvent-to-substrate ratios to prevent side reactions .
- Purification : Replace column chromatography with recrystallization or distillation for cost-effective purification .
- Safety : Control exothermic reactions during epoxidation by gradual reagent addition and temperature monitoring .
Advanced: How to resolve discrepancies between computational models and experimental data in stereochemical assignments?
Methodological Answer:
- X-ray Diffraction : Validate computational predictions with single-crystal X-ray structures, as done for (1Z)-1-(1-benzofuran-2-yl)ethanone oxime .
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to confirm absolute configuration .
- Dynamic NMR Studies : Analyze temperature-dependent NMR shifts to assess conformational equilibria influencing stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
